1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)-
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Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- is a compound belonging to the tetrazole family, known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, which contribute to their unique chemical properties .
Preparation Methods
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- typically involves the reaction of 2-chlorophenyl-substituted furans with azides under specific conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazole ring . Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent yield and purity .
Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Tetrazole derivatives are known for their potential therapeutic properties, including antimicrobial, antifungal, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring’s electron density and ability to form stable complexes with metals contribute to its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1H-Tetrazole-5-carboxylic acid: Used in the synthesis of metal-organic frameworks and as a precursor for other tetrazole derivatives.
The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93770-54-8 |
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Molecular Formula |
C13H9ClN4O3 |
Molecular Weight |
304.69 g/mol |
IUPAC Name |
2-[5-[5-(2-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-4-2-1-3-8(9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
XIFDQQWMBSVIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)Cl |
Origin of Product |
United States |
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